N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
CAS No.: 2549039-16-7
Cat. No.: VC11850566
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549039-16-7 |
|---|---|
| Molecular Formula | C14H22N4O |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C14H22N4O/c1-10-11(2)15-9-16-14(10)18-7-5-13(6-8-18)17(4)12(3)19/h9,13H,5-8H2,1-4H3 |
| Standard InChI Key | VPBXXPVSDZSPMO-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C |
| Canonical SMILES | CC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C |
Introduction
Synthesis and Preparation
The synthesis of piperidine derivatives often involves the alkylation or acylation of piperidine rings with appropriate reagents. For compounds like N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide, synthesis might involve the reaction of a piperidine derivative with a suitable acetamide-forming reagent.
Synthesis Steps:
-
Preparation of Piperidine Derivative: This typically involves the synthesis of a piperidine ring with the desired substituents.
-
Introduction of the Pyrimidine Group: This could involve nucleophilic substitution or other coupling reactions.
-
Formation of the N-Methylacetamide Moiety: This step would typically involve acylation reactions using appropriate reagents.
Potential Biological Targets:
-
Neurological Targets: Piperidine derivatives can interact with various neurological receptors, potentially influencing neurotransmitter activity.
-
Inflammatory Pathways: Some piperidine compounds have shown anti-inflammatory properties by modulating specific inflammatory pathways.
Future Research Directions:
-
Synthetic Optimization: Developing efficient synthesis routes to improve yield and purity.
-
Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume